molecular formula C28H32N2O6 B11569073 1-(3,4-Diethoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3,4-Diethoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11569073
M. Wt: 492.6 g/mol
InChI Key: XEQKUVJJGWHGED-UHFFFAOYSA-N
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Description

1-(3,4-Diethoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chromeno-pyrrole core with diethoxyphenyl and morpholinylpropyl substituents, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(3,4-Diethoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, including the formation of the chromeno-pyrrole core and the subsequent attachment of the diethoxyphenyl and morpholinylpropyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

1-(3,4-Diethoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, including its ability to interact with specific molecular targets.

    Industry: It may be used in the development of new materials or as a component in industrial processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Diethoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(3,4-Diethoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:

    1-(3,4-Dimethoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: This compound features a dimethoxyphenyl group instead of a diethoxyphenyl group, which may result in different chemical and biological properties.

    1-(3,4-Diethoxyphenyl)-2-[3-(piperidin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: This compound features a piperidinylpropyl group instead of a morpholinylpropyl group, which may affect its interactions with molecular targets.

Properties

Molecular Formula

C28H32N2O6

Molecular Weight

492.6 g/mol

IUPAC Name

1-(3,4-diethoxyphenyl)-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C28H32N2O6/c1-3-34-22-11-10-19(18-23(22)35-4-2)25-24-26(31)20-8-5-6-9-21(20)36-27(24)28(32)30(25)13-7-12-29-14-16-33-17-15-29/h5-6,8-11,18,25H,3-4,7,12-17H2,1-2H3

InChI Key

XEQKUVJJGWHGED-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CCCN4CCOCC4)OC5=CC=CC=C5C3=O)OCC

Origin of Product

United States

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